molecular formula C13H11N3O4S2 B12059140 Tenoxicam-D3

Tenoxicam-D3

Cat. No.: B12059140
M. Wt: 340.4 g/mol
InChI Key: LZNWYQJJBLGYLT-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tenoxicam-D3 is a deuterium-labeled version of Tenoxicam, a nonsteroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties. Tenoxicam is commonly used to treat conditions such as rheumatoid arthritis, osteoarthritis, and other musculoskeletal disorders. The deuterium labeling in this compound is primarily used for research purposes, particularly in pharmacokinetic and metabolic studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tenoxicam-D3 involves the incorporation of deuterium atoms into the Tenoxicam molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is the use of deuterated dimethyl sulfoxide (DMSO-d6) as a solvent in the reaction .

Industrial Production Methods

Industrial production of this compound follows similar principles as the synthesis of Tenoxicam, with additional steps to ensure the incorporation of deuterium. The process involves multiple stages, including the preparation of intermediates, deuterium exchange reactions, and purification steps to obtain the final deuterium-labeled product .

Chemical Reactions Analysis

Types of Reactions

Tenoxicam-D3 undergoes various chemical reactions, including:

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones, while reduction can yield the corresponding alcohols or amines .

Scientific Research Applications

Tenoxicam-D3 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Tenoxicam-D3 is similar to that of Tenoxicam. It exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are mediators of inflammation, pain, and fever. By inhibiting COX, this compound reduces the production of prostaglandins, thereby alleviating inflammation, pain, and fever .

Comparison with Similar Compounds

Similar Compounds

    Meloxicam: Another oxicam-type NSAID with similar anti-inflammatory and analgesic properties.

    Piroxicam: An oxicam-type NSAID used for similar indications as Tenoxicam.

    Celecoxib: A selective COX-2 inhibitor with anti-inflammatory properties.

Uniqueness of Tenoxicam-D3

This compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The incorporation of deuterium can affect the pharmacokinetic and metabolic profiles of the drug, making it a valuable tool for studying drug behavior and interactions in the body .

Properties

Molecular Formula

C13H11N3O4S2

Molecular Weight

340.4 g/mol

IUPAC Name

4-hydroxy-1,1-dioxo-N-pyridin-2-yl-2-(trideuteriomethyl)thieno[2,3-e]thiazine-3-carboxamide

InChI

InChI=1S/C13H11N3O4S2/c1-16-10(13(18)15-9-4-2-3-6-14-9)11(17)12-8(5-7-21-12)22(16,19)20/h2-7,17H,1H3,(H,14,15,18)/i1D3

InChI Key

LZNWYQJJBLGYLT-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])N1C(=C(C2=C(S1(=O)=O)C=CS2)O)C(=O)NC3=CC=CC=N3

Canonical SMILES

CN1C(=C(C2=C(S1(=O)=O)C=CS2)O)C(=O)NC3=CC=CC=N3

Origin of Product

United States

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